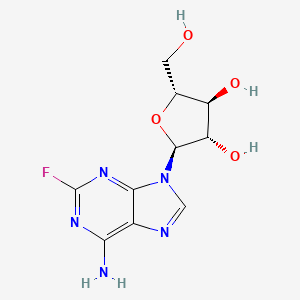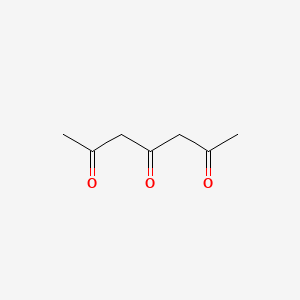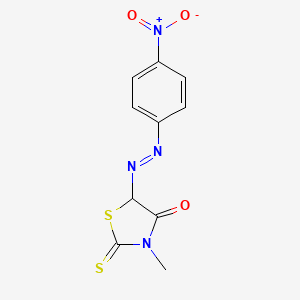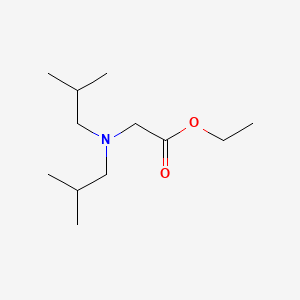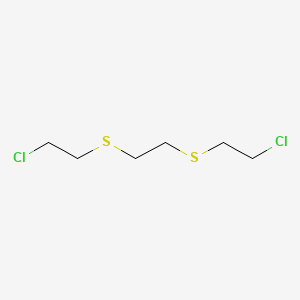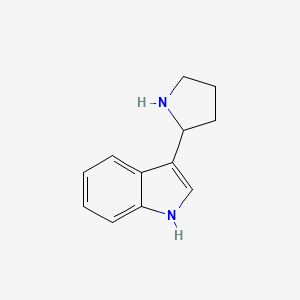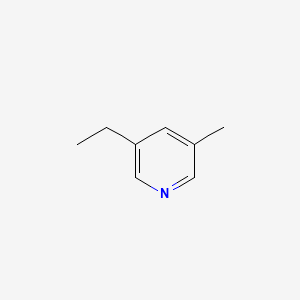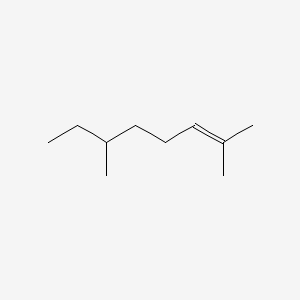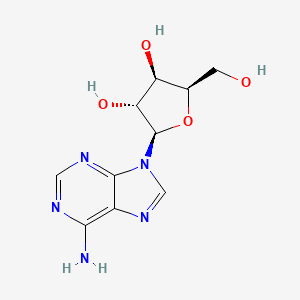
9-beta-D-Xylofuranosyladenine
説明
9-beta-D-Xylofuranosyladenine is a purine nucleoside in which adenine is attached to xylofuranose via a beta-N (9)-glycosidic bond .
Synthesis Analysis
The synthesis of 9-beta-D-Xylofuranosyladenine has been studied in several normal and neoplastic mouse tissues . When administered to normal mice at a dose level of 50 mg/kg for 5 days, it caused a 20% loss in body weight but had no effect on the blood leukocyte level .Molecular Structure Analysis
The molecular formula of 9-beta-D-Xylofuranosyladenine is C10H13N5O4 . It is a compound with 4 defined stereocentres .Chemical Reactions Analysis
9-beta-D-Xylofuranosyladenine rapidly appears in the blood following i.p. injection, is distributed throughout the tissues, and is rapidly excreted in the urine as xylosyl hypoxanthine . No evidence for any cleavage of 9-beta-D-Xylofuranosyladenine could be detected, although deamination occurred rapidly .Physical And Chemical Properties Analysis
9-beta-D-Xylofuranosyladenine is a purine nucleoside with a net charge of 0 and an average mass of 267.24152 .科学的研究の応用
Inhibition of Herpesvirus Growth
9-beta-D-Xylofuranosyladenine (XyloA) demonstrates significant potential in inhibiting the growth of herpes simplex viruses. It undergoes rapid degradation in the medium to monomeric XyloA, which is then taken up by cells and phosphorylated, leading to inhibition of RNA synthesis and, consequently, herpesvirus growth. This degradation process plays a crucial role in the observed inhibition of DNA synthesis and herpesvirus growth by XyloA (Goswami et al., 1984).
Impact on RNA Polymerases
9-beta-D-Xylofuranosyladenine 5'-triphosphate (xylo-ATP) exhibits strong inhibitory action on both DNA-dependent RNA polymerases I and II. It competes with AMP incorporation into RNA and non-competitively with UTP and CTP, indicating its potential in modulating RNA synthesis (Nakayama & Saneyoshi, 1985).
Metabolism in Mice and Tumor Cells
Studies on the metabolism of 9-beta-D-Xylofuranosyladenine in normal and neoplastic mouse tissues show that the drug is rapidly distributed throughout the tissues and excreted in the urine. Interestingly, it was found that the drug is readily phosphorylated to the triphosphate level by both normal and neoplastic tissues, suggesting potential for therapeutic applications (Ellis & Lepage, 1966).
Effects on RNA Termination
9-beta-D-Xylofuranosyladenine has been found to impact RNA chain termination. Studies reveal that xylosyl nucleotides might contribute to the toxicity of XyloA by terminating RNA chains, providing insights into its biological activity at the molecular level (Harris & Plunkett, 1982).
Antiviral and Antitumor Potential
Oligoadenylate analogues containing 9-beta-D-xylofuranosyladenine show antiproliferative activity, which is likely due to their degradation into xyloadenosine units. This suggests their potential as new antiviral and antitumor agents (Huss et al., 1986).
Inhibition of S-adenosyl-L-m
methionine Synthesis9-beta-D-Xylofuranosyladenine (XA) has been shown to interfere with S-adenosyl-L-methionine (SAM) formation, inhibiting the incorporation of methionine into SAM. This indicates that XA's action on methylation of nuclear RNA may be attributed to interference with SAM synthesis, further elucidating its biochemical impact (Glazer & Peale, 1979).
Exploration of Other Xylofuranosyl Derivatives
Systematic synthesis and biological evaluation of various alpha- and beta-D-xylofuranosyl nucleosides, including those of 9-beta-D-xylofuranosyladenine, have demonstrated notable biological activities such as antiviral, antimetabolic, and cytostatic properties. This extensive research into xylofuranosyl derivatives highlights the potential for broader applications in the medical field (Gosselin et al., 1986).
作用機序
将来の方向性
特性
IUPAC Name |
(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6+,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRDTQYFTABQOQ-GAWUUDPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859028 | |
| Record name | Adenine xyloside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30859028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
524-69-6 | |
| Record name | 9-β-D-Xylofuranosyladenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=524-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenine xyloside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenine xyloside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30859028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




